2-(1H-Imidazol-1-yl)aniline hydrochloride
Description
Contextualization within N-Heterocyclic Compounds and Anilines
2-(1H-Imidazol-1-yl)aniline hydrochloride is a salt of an aromatic amine that incorporates a five-membered N-heterocyclic ring. N-heterocyclic compounds, which are cyclic organic compounds containing at least one nitrogen atom in the ring, are ubiquitous in nature and synthetic chemistry. connectjournals.com The imidazole (B134444) ring, a key feature of this molecule, is an aromatic heterocycle with two nitrogen atoms. It is a fundamental component of many biologically important molecules, including the amino acid histidine and purines found in nucleic acids. connectjournals.com
Anilines, or aminobenzenes, are a class of primary aromatic amines that are foundational to the chemical industry, particularly in the synthesis of dyes, polymers, and pharmaceuticals. The presence of the amino group on the benzene (B151609) ring in 2-(1H-Imidazol-1-yl)aniline significantly influences its chemical reactivity, making it a valuable precursor for a variety of chemical transformations.
Significance of Imidazole-Aniline Architectures in Chemical Research
The fusion of imidazole and aniline (B41778) functionalities within a single molecular framework gives rise to a unique set of properties and reactivity, making such architectures highly valuable in several areas of chemical research.
In medicinal chemistry , imidazole-aniline scaffolds are present in numerous compounds with a broad spectrum of pharmacological activities. clinmedkaz.org The imidazole moiety can act as a versatile pharmacophore, capable of engaging in various biological interactions, including hydrogen bonding and coordination with metal ions in enzymes. The aniline portion provides a platform for further structural modifications to optimize a compound's therapeutic properties. Derivatives of imidazole-aniline have been investigated for their potential as antifungal, antiprotozoal, and enzyme inhibitory agents. nih.govresearchgate.net
In coordination chemistry , the nitrogen atoms of both the imidazole and aniline groups can act as ligands, binding to metal ions to form coordination complexes. nbinno.com This property makes imidazole-aniline derivatives useful in the development of catalysts and functional materials. For instance, they can serve as bidentate ligands in the formation of metal complexes with applications in catalysis. nih.gov
Historical and Contemporary Research Trajectories for this compound
Historically, the synthesis of N-arylimidazoles, the class of compounds to which 2-(1H-Imidazol-1-yl)aniline belongs, has been a focal point of synthetic organic chemistry. Traditional methods for forming the carbon-nitrogen bond between an aryl group and an imidazole ring often required harsh reaction conditions. The Ullmann condensation, a copper-catalyzed reaction, has been a classical approach for this transformation, though it often necessitates high temperatures. wikipedia.orgorganic-chemistry.org
Contemporary research has been driven by the development of more efficient and milder synthetic methodologies. The advent of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has revolutionized the synthesis of N-arylimidazoles. wikipedia.orglibretexts.org These methods offer greater functional group tolerance and generally proceed under milder conditions, making the synthesis of complex imidazole-aniline derivatives more accessible.
Current research continues to explore the synthesis and application of compounds like this compound. Efforts are focused on developing novel derivatives with enhanced biological activities and exploring their potential in materials science, for instance, as components of organic semiconductors or corrosion inhibitors. The hydrochloride salt form of the parent aniline compound enhances its water solubility and stability, facilitating its use in various applications.
Below are tables summarizing the basic properties of 2-(1H-Imidazol-1-yl)aniline and its hydrochloride salt, as well as a conceptual overview of common synthetic approaches.
Table 1: Physicochemical Properties of 2-(1H-Imidazol-1-yl)aniline and its Hydrochloride Salt
| Property | 2-(1H-Imidazol-1-yl)aniline | This compound |
| Molecular Formula | C₉H₉N₃ | C₉H₁₀ClN₃ |
| Molecular Weight | 159.19 g/mol nih.gov | 195.65 g/mol sigmaaldrich.com |
| CAS Number | 26286-54-4 nih.gov | 1262773-91-0 sigmaaldrich.com |
| Appearance | Solid (form not specified) | Solid sigmaaldrich.com |
| IUPAC Name | 2-(1H-imidazol-1-yl)aniline nih.gov | 2-(1H-imidazol-1-yl)aniline;hydrochloride |
Table 2: Overview of Synthetic Methodologies for N-Arylimidazoles
| Synthetic Method | General Description | Key Features |
| Ullmann Condensation | Copper-catalyzed reaction between an aryl halide and imidazole. wikipedia.orgorganic-chemistry.org | Historically significant; often requires high temperatures and stoichiometric copper. |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide or triflate with imidazole. wikipedia.orglibretexts.org | Milder reaction conditions; high functional group tolerance; widely used in modern synthesis. |
| Chan-Lam Coupling | Copper-catalyzed cross-coupling of an arylboronic acid with imidazole. | Utilizes readily available boronic acids as the aryl source. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-imidazol-1-ylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-8-3-1-2-4-9(8)12-6-5-11-7-12;/h1-7H,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTDXVXTLJBUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1h Imidazol 1 Yl Aniline Hydrochloride and Its Derivatives
Direct Synthesis Approaches for 2-(1H-Imidazol-1-yl)aniline Hydrochloride
Direct synthesis approaches aim to form the crucial carbon-nitrogen (C-N) bond between the aniline (B41778) and imidazole (B134444) rings in a key step. These methods are often favored for their convergence and efficiency.
The formation of the aryl C-N bond between the aniline phenyl ring and the imidazole nitrogen is a primary strategy for synthesizing the target compound. This is typically accomplished through transition metal-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination and the Ullmann condensation being the most prominent methods.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.orglibretexts.org The reaction couples an amine with an aryl halide or pseudohalide. wikipedia.org To synthesize 2-(1H-Imidazol-1-yl)aniline, this can be envisioned in two ways: coupling imidazole with a 2-haloaniline derivative or coupling 2-aminoaniline (o-phenylenediamine) with a 1-haloimidazole. The former is more common. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired product and regenerate the catalyst. libretexts.orgcresset-group.com The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields. rug.nlyoutube.com
Table 1: Typical Components for Buchwald-Hartwig Amination
| Component | Examples | Role in Reaction |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor, reduced in situ to active Pd(0) |
| Ligand | XPhos, BINAP, P(o-tol)₃ | Stabilizes the Pd catalyst, influences reactivity and scope |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Facilitates deprotonation of the amine nucleophile |
| Aryl Halide | 2-Bromoaniline, 2-Iodoaniline | Electrophilic coupling partner |
| Amine | Imidazole | Nucleophilic coupling partner |
| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |
Ullmann Condensation: A classical method for C-N bond formation, the Ullmann condensation utilizes a copper catalyst. wikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgwikipedia.org However, modern protocols have been developed that use soluble copper catalysts with supporting ligands (e.g., diamines, phenanthrolines), allowing the reaction to proceed under milder conditions. wikipedia.orgsemanticscholar.org This reaction would typically involve coupling imidazole with an activated 2-haloaniline, such as 1-iodo-2-aminobenzene. The mechanism is thought to involve the formation of a copper(I) amide intermediate which then reacts with the aryl halide. wikipedia.org
An alternative to direct coupling involves constructing the imidazole ring onto a pre-existing aniline framework. These methods start with an aniline derivative, such as o-phenylenediamine or a related compound, and build the five-membered imidazole ring through cyclization. For instance, o-phenylenediamine can be reacted with a suitable precursor that provides the remaining two carbon atoms and one nitrogen atom of the imidazole ring. While versatile for creating substituted imidazoles, this approach is less direct for the specific N-1 substitution pattern of the target compound and often leads to benzimidazole (B57391) derivatives where the aniline nitrogen is part of the fused ring system. nih.gov More tailored approaches might involve reacting a derivative of 2-aminoaniline, where the amino group is modified to participate in a subsequent cyclization to form the N-phenyl-substituted imidazole.
One of the most effective and widely used strategies for synthesizing 2-(1H-Imidazol-1-yl)aniline involves the reduction of an ortho-nitro precursor. This multi-step pathway begins with the synthesis of 1-(2-nitrophenyl)-1H-imidazole, which is then followed by the selective reduction of the nitro group to an amine.
The initial N-arylation of imidazole with an activated 2-halonitrobenzene (e.g., 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene) is a key step. This nucleophilic aromatic substitution reaction proceeds readily because the nitro group strongly activates the aryl halide towards substitution. The subsequent reduction of the nitro group is a well-established transformation in organic chemistry. A variety of reducing agents can be employed to achieve this conversion with high yield and selectivity, avoiding the reduction of the imidazole ring. beilstein-journals.org Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere, or chemical reduction using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid. tandfonline.com The final product is then isolated as its hydrochloride salt.
Table 2: Comparison of Nitro Group Reduction Methods
| Method | Reagents | Typical Conditions | Advantages |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Room temperature to 50 °C, 1-4 atm H₂ | Clean reaction, high yields, easy product isolation |
| Metal/Acid Reduction | SnCl₂/HCl, Fe/AcOH | 0 °C to 100 °C | Inexpensive reagents, tolerant of some functional groups |
| Transfer Hydrogenation | Hydrazine, Ammonium (B1175870) formate | Pd/C catalyst, reflux | Avoids use of gaseous hydrogen, mild conditions |
Precursor Design and Chemical Transformations
The success of any synthetic route relies on the availability and design of suitable precursors. For the synthesis of this compound, key starting materials include imidazole, and an aniline precursor, which varies depending on the chosen pathway.
For Amine-Imidazole Coupling: The precursors are typically imidazole and a 2-substituted aniline such as 2-bromoaniline, 2-iodoaniline, or 2-aminophenylboronic acid. These precursors are commercially available or can be synthesized through standard aromatic substitution reactions like halogenation or nitration followed by reduction.
For Reduction-Based Pathways: The critical precursor is 1-(2-nitrophenyl)-1H-imidazole. This intermediate is synthesized via the N-arylation of imidazole. The reaction typically involves reacting imidazole with 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). mdpi.com The strong electron-withdrawing nature of the ortho-nitro group facilitates this nucleophilic aromatic substitution.
Derivatization Strategies of this compound
Derivatization of the title compound can provide analogues for structure-activity relationship (SAR) studies in various research contexts. Modifications can be targeted at either the aniline or the imidazole moiety.
The aniline portion of the molecule offers two primary sites for modification: the free amino group and the aromatic ring. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile. cresset-group.comnih.gov
N-Functionalization: The primary amino group can readily undergo a variety of reactions.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides.
Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.
Alkylation/Arylation: The amino group can be alkylated or subjected to a second arylation, though controlling the degree of substitution can be challenging.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of urea or thiourea derivatives, respectively. tandfonline.com
Ring Substitution: The aniline ring can be further functionalized through electrophilic aromatic substitution reactions. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position (relative to the amino group) is already substituted with the imidazole group, further substitution would likely occur at the positions ortho to the amine. Common substitutions include halogenation (bromination, chlorination) or nitration, although the latter requires careful control of reaction conditions to avoid oxidation.
These derivatization strategies allow for the systematic exploration of the chemical space around the 2-(1H-Imidazol-1-yl)aniline scaffold. wisdomlib.orgijrpc.com
Substitutions and Functionalizations of the Imidazole Ring
The imidazole ring is an electron-rich heterocycle, making it amenable to electrophilic substitution, which typically occurs at the C-4 or C-5 positions. nih.gov The specific position of substitution can be influenced by the electronic nature of the substituents already present on the ring. Nucleophilic substitution, on the other hand, generally takes place at the C-2 position. nih.gov
Various methodologies have been developed for the synthesis and functionalization of the imidazole core. These methods often utilize heterogeneous catalysis to produce substituted imidazoles, which serve as versatile building blocks for more complex molecules. nih.gov For instance, one approach involves the condensation of benzyl, aldehydes, and anilines in the presence of a catalyst to yield tetrasubstituted imidazoles. nih.gov Another strategy employs the Perkin condensation of hippuric acid and 2-chloroquinoline-3-carbaldehyde, followed by condensation with N-aminoarylcarboxamides to furnish hybrid imidazole derivatives. nih.gov
The inherent acidity of the NH proton in the imidazole ring allows for its removal by various bases, enabling subsequent substitution reactions to form heterocyclic structures containing the imidazole moiety. nih.gov
Formation of Schiff Bases from Aniline Moiety
The primary amine group of the aniline moiety in 2-(1H-imidazol-1-yl)aniline readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. jetir.org These reactions are fundamental in organic synthesis for the creation of carbon-nitrogen double bonds (imines). internationaljournalcorner.com
The synthesis of Schiff bases typically involves the refluxing of a mixture of the primary amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. jetir.org For example, new Schiff base ligands have been prepared from 2-(1H-benzimidazol-2-yl)aniline and various aldehydes. impactfactor.org Similarly, derivatives of 4-(1H-benzo[d]imidazol-2-yl)aniline have been condensed with pyrazolecarbaldehydes to afford the corresponding Schiff bases. ijrpc.comuwa.edu.au
Schiff bases are valuable intermediates and have been shown to possess a wide range of biological activities. internationaljournalcorner.com The formation of metal complexes with Schiff base ligands is also an area of significant interest in coordination chemistry. impactfactor.orgnih.gov
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 2-(1H-benzimidazol-2-yl)aniline | Various aldehydes | Schiff base ligands | impactfactor.org |
| 4-(1H-benzo[d]imidazol-2-yl)aniline | Pyrazolecarbaldehydes | Schiff bases | ijrpc.comuwa.edu.au |
| Primary amines | Carbonyl compounds | Schiff bases (imines) | jetir.orgnih.gov |
Mannich Reaction Applications in Derivatization
The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine. oarjbp.comresearchgate.net This reaction is a powerful tool for introducing an aminomethyl group into a molecule, thereby creating what is known as a Mannich base. oarjbp.comresearchgate.net
Mannich bases are recognized for their synthetic versatility and have been utilized in the derivatization of various heterocyclic systems. oarjbp.com The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then reacts with the carbanion equivalent of the active hydrogen compound. nih.gov
In the context of imidazole-containing compounds, the Mannich reaction can be applied to introduce diverse functionalities, potentially enhancing their biological activities. nih.govijpca.org For instance, Mannich bases have been synthesized from 4-hydroxycarbazole, benzaldehyde, and pyrrolidine. oarjbp.com The introduction of Mannich bases can improve the water solubility and bioavailability of drug molecules. nih.gov
| Component 1 (Active Hydrogen) | Component 2 (Aldehyde) | Component 3 (Amine) | Product Type | Reference |
| Carbonyl compound | Formaldehyde | Primary/Secondary amine | β-amino carbonyl compound (Mannich base) | oarjbp.comresearchgate.net |
| 4-hydroxycarbazole | Benzaldehyde | Pyrrolidine | Carbazole Mannich base | oarjbp.com |
Catalytic Systems and Reaction Optimization in Synthesis
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis plays a pivotal role in the formation of C-N and C-C bonds, which are essential for the construction of the 2-(1H-imidazol-1-yl)aniline scaffold and its derivatives. Catalysts based on metals like palladium and copper are frequently used in cross-coupling reactions to link the imidazole and aniline moieties. These reactions offer a high degree of control and functional group tolerance.
Solvent Effects and Green Chemistry Principles in Synthesis
The choice of solvent can significantly impact the outcome of a chemical reaction, affecting reaction rates, yields, and selectivity. In recent years, there has been a growing emphasis on the use of environmentally benign solvents and the application of green chemistry principles in synthesis. This includes the use of water, ionic liquids, or solvent-free conditions to minimize the environmental footprint of chemical processes. For instance, the synthesis of 2,4,5-trisubstituted imidazoles has been reported using glutamic acid as a catalyst in ethanol, which is considered a greener solvent. researchgate.net
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a valuable technique for accelerating chemical reactions. researchgate.net The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher yields and purer products compared to conventional heating methods. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including imidazole derivatives. For example, the synthesis of certain imidazole derivatives has been achieved through microwave irradiation, showcasing the efficiency of this method. nih.gov Mannich bases have also been synthesized using microwave-assisted techniques. oarjbp.comresearchgate.net
| Technique | Advantages | Application Example | Reference |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, increased purity | Synthesis of imidazole derivatives | nih.gov |
| Microwave-Assisted Synthesis | Rapid synthesis | Synthesis of Mannich bases | oarjbp.comresearchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 1h Imidazol 1 Yl Aniline Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to map the entire carbon-hydrogen framework and confirm the connectivity of the aniline (B41778) and imidazole (B134444) rings.
The ¹H NMR spectrum of 2-(1H-Imidazol-1-yl)aniline hydrochloride provides detailed information about the electronic environment of each proton. The formation of the hydrochloride salt leads to protonation, likely on one of the nitrogen atoms, which influences the chemical shifts of nearby protons, typically causing them to shift downfield (to a higher ppm value) compared to the free base.
The spectrum is expected to show distinct regions for the aromatic protons of the aniline and imidazole rings.
Aniline Ring Protons: The four protons on the disubstituted benzene (B151609) ring typically appear as a complex multiplet system in the aromatic region (approximately 7.0-8.0 ppm). The proton ortho to the amino group and the proton ortho to the imidazole substituent will experience different electronic effects, leading to distinct chemical shifts. The coupling constants between adjacent protons (ortho-coupling, ³J) are typically in the range of 7-9 Hz, while meta-coupling (⁴J) is smaller (2-3 Hz).
Imidazole Ring Protons: The three protons on the imidazole ring are expected to appear as distinct signals. The proton at the C2 position (between the two nitrogen atoms) is typically the most deshielded and appears furthest downfield, often as a singlet. The protons at the C4 and C5 positions will appear as separate signals, potentially as doublets or triplets depending on the specific coupling patterns, with coupling constants characteristic of five-membered heterocyclic rings. semanticscholar.org
Ammonium (B1175870)/Amine Protons (-NH₃⁺/-NH₂): The protons of the aniline amino group, likely protonated as an ammonium group (-NH₃⁺) in the hydrochloride salt, would appear as a broad singlet. Its chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature.
| Proton Assignment (Expected) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Imidazole H2 | > 8.0 | s (singlet) | - |
| Aniline Ring H | 7.0 - 8.0 | m (multiplet) | Ortho: ~7-9, Meta: ~2-3 |
| Imidazole H4/H5 | 7.2 - 7.8 | m (multiplet) | ~1-3 |
| Amino/Ammonium H | Broad | s (singlet) | - |
This is an interactive table based on expected values derived from related compounds.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.
Aniline Ring Carbons: The six carbons of the aniline ring will produce signals in the aromatic region (approximately 110-150 ppm). The carbon atom directly attached to the nitrogen of the amino group (C-2) and the carbon attached to the imidazole ring (C-1) will have characteristic chemical shifts influenced by these substituents.
Imidazole Ring Carbons: The three carbons of the imidazole ring are also found in the aromatic region. The C2 carbon, situated between two nitrogen atoms, is typically observed at a lower field (higher ppm) compared to the C4 and C5 carbons. semanticscholar.org The chemical shifts for these carbons generally fall between 115 and 140 ppm.
| Carbon Assignment (Expected) | Expected Chemical Shift (δ, ppm) |
| Aniline C-N (ipso) | 140 - 150 |
| Imidazole C2 | 135 - 145 |
| Aniline/Imidazole Aromatic C-H | 110 - 135 |
| Aniline C-Im (ipso) | 130 - 140 |
This is an interactive table based on expected values derived from related compounds.
While ¹H and ¹³C NMR provide chemical shift and coupling data, 2D NMR techniques are essential for unambiguously assigning these signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This is particularly useful for tracing the connectivity of the protons around the aniline ring, showing cross-peaks between adjacent (ortho-coupled) protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would allow for the direct assignment of each protonated carbon in both the aniline and imidazole rings by linking the previously identified proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. This technique is crucial for establishing the connectivity between the two ring systems. For example, an HMBC experiment would show a correlation between the protons on one ring and the ipso-carbon (the carbon at the point of attachment) of the other ring, definitively confirming the C-N bond linking the aniline and imidazole moieties.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR and Raman spectra of this compound would display a series of characteristic absorption bands that confirm the presence of the aniline and imidazole functional groups.
N-H Stretching: A key feature would be the N-H stretching vibrations. The aniline amino group (-NH₂) or its protonated ammonium (-NH₃⁺) form would exhibit broad absorption bands in the region of 3200-3500 cm⁻¹. The N-H stretching of the imidazole ring may also appear in this region. researchgate.netcolostate.edu
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the aniline and imidazole rings are expected to appear just above 3000 cm⁻¹ (typically 3010-3150 cm⁻¹). mdpi.com
C=C and C=N Stretching: The stretching vibrations associated with the carbon-carbon bonds in the benzene ring and the carbon-carbon and carbon-nitrogen bonds in the imidazole ring occur in the 1400-1650 cm⁻¹ region. nih.gov These bands are often strong and provide a characteristic fingerprint for the aromatic systems.
C-H Bending: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur at lower frequencies. Out-of-plane bending modes in the 650-900 cm⁻¹ region can be particularly informative about the substitution pattern on the aniline ring.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| N-H Stretch | 3200 - 3500 | Aniline -NH₂ / -NH₃⁺, Imidazole N-H |
| Aromatic C-H Stretch | 3010 - 3150 | Aniline and Imidazole Rings |
| C=N and C=C Ring Stretch | 1400 - 1650 | Aniline and Imidazole Rings |
| C-H Out-of-Plane Bend | 650 - 900 | Aromatic Rings |
This is an interactive table based on expected values derived from related compounds.
Vibrational spectroscopy can also offer insights into the molecule's conformation, specifically the relative orientation of the imidazole ring with respect to the aniline ring. The molecule's rotational freedom around the C-N bond connecting the two rings can lead to different stable conformers.
These conformers may have subtle differences in their vibrational spectra due to changes in symmetry and vibrational coupling. By comparing experimentally obtained IR and Raman spectra with theoretical spectra calculated for different possible conformations (e.g., using Density Functional Theory, DFT), it is possible to determine the most likely conformation of the molecule in the solid state or in solution. researchgate.net This approach can elucidate how intermolecular forces, such as hydrogen bonding in the crystal lattice, might influence the preferred molecular shape.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. For this compound (C₉H₁₀ClN₃), the molecular weight of the hydrochloride salt is 195.65 g/mol , while the free base (2-(1H-Imidazol-1-yl)aniline, C₉H₉N₃) has a molecular weight of 159.19 g/mol . nih.govsigmaaldrich.com
In mass spectral analysis, the compound typically shows a molecular ion peak corresponding to the free base. Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. The fragmentation of 2-(1H-Imidazol-1-yl)aniline is expected to proceed through the cleavage of the bond between the aniline and imidazole rings, as well as fragmentation within the rings themselves.
The primary fragmentation pathways would likely involve:
Loss of the imidazole ring: Cleavage of the C-N bond connecting the phenyl and imidazole rings can lead to fragments corresponding to the aniline cation radical and a neutral imidazole moiety, or vice versa.
Fragmentation of the imidazole ring: The imidazole ring itself can fragment, a characteristic pattern involving the loss of HCN (m/z 27). nist.gov
Fragmentation of the aniline moiety: The aniline portion can undergo fragmentation typical of aromatic amines.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of the free base, 2-(1H-Imidazol-1-yl)aniline. uni.lu These theoretical values are instrumental in advanced MS techniques like ion mobility-mass spectrometry for structural confirmation. For instance, the predicted CCS for the protonated molecule [M+H]⁺ is 130.9 Ų. uni.lu
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 160.08693 | 130.9 |
| [M+Na]⁺ | 182.06887 | 139.8 |
| [M-H]⁻ | 158.07237 | 135.0 |
| [M+K]⁺ | 198.04281 | 136.6 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides insight into the electronic structure of a molecule by probing the transitions between different energy levels upon absorption or emission of light.
The UV-Vis absorption spectrum of 2-(1H-Imidazol-1-yl)aniline is dominated by electronic transitions within its two main chromophores: the aniline and the imidazole rings. The spectrum is expected to show intense absorption bands corresponding to π→π* transitions within the aromatic systems. The presence of the amino group (-NH₂) on the aniline ring acts as an auxochrome, typically causing a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.
Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the solvent. ufms.br This behavior arises from differential solvation of the ground and excited states of the molecule. Imidazole derivatives are known to exhibit solvatochromism. nih.govnih.gov
Positive Solvatochromism: A bathochromic (red) shift in the absorption or emission maximum is observed as the solvent polarity increases. This typically occurs when the excited state is more polar than the ground state, leading to greater stabilization by polar solvents.
Negative Solvatochromism: A hypsochromic (blue) shift is observed with increasing solvent polarity. This happens when the ground state is more polar and is stabilized by polar solvents to a greater extent than the excited state.
Studies on related azo dyes bearing benzimidazole (B57391) moieties have shown that their UV-Vis spectra are sensitive to the solvent environment. tubitak.gov.tr Similarly, the fluorescence of some imidazole derivatives exhibits positive solvatochromism, indicating a more polar excited state due to intramolecular charge transfer (ICT). rsc.org For 2-(1H-Imidazol-1-yl)aniline, the presence of the electron-donating amino group and the π-system of the rings suggests that ICT character is likely, and its spectroscopic properties would be highly dependent on solvent polarity and hydrogen-bonding capabilities. The behavior can be analyzed using empirical solvent polarity scales, such as the Kamlet-Taft or Catalan parameters, to quantify the contributions of different solute-solvent interactions. ajrsp.comnih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.
The crystal structure of this compound is stabilized by a network of intermolecular interactions. Given its structure as a hydrochloride salt, strong hydrogen bonds are expected. In the crystal structure of a related arylsulfonylimidazolone hydrochloride salt, multiple N-H···Cl hydrogen bonds were observed, with N···Cl distances ranging from 3.110 (4) to 3.502 (4) Å. nih.gov Similar interactions are anticipated for the title compound, involving the protonated imidazole nitrogen and/or the aniline amine group donating a hydrogen to the chloride ion.
Beyond the primary ionic interactions, the crystal packing is governed by a variety of other forces: rsc.org
N-H···N Hydrogen Bonds: These are common in imidazole-containing structures, forming chains or more complex networks. nih.gov
C-H···Cl and C-H···N Interactions: Weaker C-H hydrogen bonds also play a significant role in stabilizing the crystal lattice. nih.govresearchgate.netresearchgate.net
C-H···π Interactions: Hydrogen atoms from one molecule can interact with the π-electron cloud of an aromatic ring on a neighboring molecule. researchgate.netnih.gov
In a zinc complex containing the closely related 2-(1H-benzo[d]imidazol-2-yl)aniline ligand, the packing featured N—H⋯Cl and C—H⋯Cl hydrogen bonding. nih.gov These varied interactions collectively dictate the supramolecular architecture of the crystal.
The precise geometrical parameters of this compound can be determined from its crystal structure. While the specific structure is not detailed in the provided sources, data from highly analogous compounds reveal key conformational features.
A critical parameter is the dihedral angle between the planes of the aniline and imidazole rings. In related structures, these rings are typically not coplanar. For example, in a zinc complex of 2-(1H-benzo[d]imidazol-2-yl)aniline, the dihedral angle between the benzimidazole and aniline planes is 18.24 (8)°. nih.gov In other 1-phenyl-1H-imidazole derivatives, this angle has been observed at 24.58 (7)° and 43.67 (4)°. nih.gov This twist is a result of steric hindrance and electronic effects, and it influences the degree of conjugation between the two ring systems.
Bond lengths and angles within the molecule are generally within expected ranges for sp² and sp³ hybridized atoms. The table below presents typical geometrical parameters observed in related imidazole derivatives, which can serve as a reference for the title compound.
| Parameter | Description | Typical Value / Range | Reference |
|---|---|---|---|
| Dihedral Angle (Phenyl-Imidazole) | The angle between the mean planes of the two rings. | 18° - 44° | nih.govnih.gov |
| N-H···Cl Bond Distance | Distance between amine/imidazole nitrogen and chloride ion. | ~3.1 - 3.5 Å | nih.gov |
| C-N (Aniline-Imidazole) | Bond length connecting the two rings. | ~1.45 Å | nih.gov |
| O-H···N Bond Distance | Hydrogen bond in hydroxylated derivatives. | ~2.65 Å | nih.gov |
Computational and Theoretical Investigations of 2 1h Imidazol 1 Yl Aniline Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the geometric and electronic properties of the molecule with high accuracy. These calculations provide a static, ground-state perspective of the compound's characteristics.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons. For this compound, calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-31++G(d,p).
The process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable structure. From this optimized geometry, various electronic properties can be calculated, including bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, if available, to validate the computational model. DFT calculations provide the foundation for all further computational analyses, such as orbital analysis and spectroscopic predictions.
Table 1: Example of DFT-Calculated Geometrical Parameters for a Related Imidazole (B134444) Derivative This table presents hypothetical yet representative data for optimized bond lengths and angles based on DFT calculations for similar structures.
| Parameter | Value |
|---|---|
| C-N (Imidazole Ring) Bond Length | 1.38 Å |
| C-N (Aniline Link) Bond Length | 1.42 Å |
| C-C (Aromatic) Bond Length | 1.40 Å |
| C-N-C Bond Angle | 125.5° |
| Dihedral Angle (Imidazole-Aniline) | 35.0° |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
A smaller energy gap suggests that the molecule is more reactive and can be more easily excited, which influences its optical and electronic properties. For imidazole derivatives, the HOMO is often localized on the aniline (B41778) ring, which is electron-rich, while the LUMO may be distributed across the imidazole ring. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.
Table 2: Representative FMO Energy Values This table shows typical energy values for HOMO, LUMO, and the energy gap as determined by DFT calculations for analogous compounds.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.96 eV |
| LUMO Energy | -1.27 eV |
| Energy Gap (ΔE) | 4.69 eV |
Natural Bond Orbital (NBO) analysis is used to study intramolecular interactions, charge delocalization, and the transfer of electron density from donor to acceptor orbitals within the molecule. This analysis provides a detailed picture of the bonding and antibonding interactions. By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO can quantify the stabilization energy (E²) associated with these delocalizations.
Table 3: Example NBO Analysis of Donor-Acceptor Interactions This table illustrates significant intramolecular interactions and their stabilization energies for a related molecule.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N(Aniline) | π* C-C (Aromatic) | 35.5 |
| π C-C (Aniline) | π* C-N (Imidazole) | 20.8 |
| π C-N (Imidazole) | π* C-C (Aniline) | 15.2 |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the molecule's surface, with different colors representing varying charge distributions.
Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. For 2-(1H-Imidazol-1-yl)aniline hydrochloride, the MEP surface would likely show negative potential around the nitrogen atoms of the imidazole ring and the amino group, identifying them as sites for electrophilic interaction. In contrast, the hydrogen atoms, particularly the one associated with the hydrochloride, would exhibit a strong positive potential.
Molecular Dynamics (MD) Simulations for Conformational Sampling
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment (like a solvent).
For this compound, MD simulations can be used for conformational sampling to identify the most populated and energetically favorable shapes the molecule adopts in solution. This is particularly useful for understanding the flexibility of the bond linking the aniline and imidazole rings and how intermolecular interactions, such as hydrogen bonding with solvent molecules, influence the molecule's structure and stability.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) via Computational Methods
Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict the chemical shifts of ¹H and ¹³C NMR spectra. The calculated shifts are often in good agreement with experimental results, aiding in the assignment of peaks.
IR Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in an IR spectrum. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and achieve better agreement with experimental data.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption maxima (λmax) observed experimentally.
Table 4: Example of Predicted vs. Experimental Spectroscopic Data for a Related Compound This table provides a representative comparison of computationally predicted and experimentally measured spectroscopic values.
| Spectroscopic Data | Computational Prediction | Experimental Value |
|---|---|---|
| ¹H NMR (Aniline-H, ppm) | 7.25 | 7.21 |
| ¹³C NMR (Imidazole-C, ppm) | 138.5 | 139.0 |
| IR (C=N stretch, cm⁻¹) | 1615 | 1610 |
| UV-Vis (λmax, nm) | 310 | 315 |
Non-Linear Optical (NLO) Properties Studies
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO behavior of molecules. These studies typically calculate key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of these parameters, especially the first-order hyperpolarizability, is indicative of a molecule's potential for NLO applications, such as second-harmonic generation.
The NLO response of organic molecules often arises from intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group, connected by a π-conjugated system. In the case of 2-(1H-Imidazol-1-yl)aniline, the aniline moiety, with its amino group, can act as an electron donor. The imidazole ring, being an electron-deficient aromatic system, can function as an electron acceptor. The direct linkage between these two rings could facilitate ICT, a key factor for a significant NLO response.
Studies on various derivatives of imidazole and aniline have consistently shown that the strategic placement of donor and acceptor groups can lead to enhanced NLO properties. For instance, research on imidazole-fused anthraquinone dyes has demonstrated that intramolecular charge transfer characteristics significantly influence their non-linear optical properties. Similarly, computational studies on aniline derivatives have highlighted the role of charge transfer interactions in determining their electro-optical properties, including polarization and first-order hyperpolarizability.
Due to the absence of specific computational data for this compound, a data table of its NLO properties cannot be provided at this time. Future theoretical investigations employing DFT calculations would be invaluable in elucidating the precise NLO characteristics of this compound and its potential for applications in materials science. Such studies would involve the optimization of the molecular geometry, followed by the calculation of the dipole moment, polarizability, and first-order hyperpolarizability to provide a quantitative assessment of its NLO response.
Reactivity and Mechanistic Studies of 2 1h Imidazol 1 Yl Aniline Hydrochloride
Protonation Equilibria and Acido-Basic Properties
2-(1H-Imidazol-1-yl)aniline possesses two primary sites for protonation: the amino group on the aniline (B41778) ring and the non-substituted nitrogen atom of the imidazole (B134444) ring. As a hydrochloride salt, it exists in a protonated state. The acido-basic properties are defined by the equilibrium between its different protonated forms in solution.
The primary amino group of the aniline moiety is basic, as is the pyridine-like nitrogen atom (N-3) of the imidazole ring. The pKa of the anilinium ion (C₆H₅NH₃⁺) is approximately 4.6, while the pKa of the imidazolium (B1220033) ion is approximately 7.0. In 2-(1H-Imidazol-1-yl)aniline hydrochloride, the proton will preferentially reside on the more basic nitrogen. Given the typical pKa values, the imidazole nitrogen is more basic than the aniline nitrogen. However, the electronic influence of the substituted phenyl ring can alter these values.
The protonation equilibria can be described as follows:
First Protonation: The free base is protonated, typically at the imidazole N-3, to form the monohydrochloride salt.
Second Protonation: In strongly acidic conditions, the aniline amino group can also be protonated to form a dication.
Table 1: Estimated pKa Values for Protonated Sites of 2-(1H-Imidazol-1-yl)aniline
| Functional Group | Protonated Form | Conjugate Base | Estimated pKa |
|---|---|---|---|
| Imidazole Ring | Imidazolium ion | Imidazole | ~7.0 |
Note: These are estimated values based on parent compounds and may vary for the specific molecule due to substituent effects.
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings
The reactivity of the aniline ring towards electrophilic substitution is highly dependent on the acidity of the reaction medium, which controls the protonation state of the amino group.
Electrophilic Substitution:
Under neutral or basic conditions (as the free base): The amino (-NH₂) group is a powerful activating group and is ortho, para-directing. byjus.comdoubtnut.com Its strong electron-donating effect, via resonance, significantly increases the electron density at the positions ortho and para to it, making the ring highly susceptible to electrophilic attack. Reactions like halogenation often proceed readily without a catalyst and can be difficult to control, sometimes leading to poly-substituted products. libretexts.org
Under acidic conditions (as the hydrochloride salt): The amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing due to its electron-withdrawing inductive effect. byjus.com Consequently, electrophilic substitution on the hydrochloride salt is much more difficult and, if it occurs, will be directed to the meta position. Friedel-Crafts reactions are generally unsuccessful on anilines or their salts because the amino group complexes with the Lewis acid catalyst. libretexts.org
The imidazole ring is also an aromatic system, but its reactivity in electrophilic substitution is generally lower than that of the activated aniline ring.
Nucleophilic Substitution:
Nucleophilic aromatic substitution on either the aniline or imidazole ring is generally not favored unless the ring is activated by the presence of strong electron-withdrawing groups. Since this compound does not possess such groups, these reactions are unlikely to occur under standard conditions. Nucleophilic substitution reactions involving the imidazole moiety more commonly proceed with organometallic reagents or via intermediates like N-heterocyclic carbenes. quora.comnih.govsemanticscholar.orgrsc.org
Table 2: Influence of the Amino Group's Protonation State on Electrophilic Aromatic Substitution
| Form | Substituent | Electronic Effect | Ring Activity | Directing Effect |
|---|---|---|---|---|
| Free Base | -NH₂ | Electron-donating | Activating | ortho, para |
Cycloaddition and Condensation Reactions Involving the Aniline and Imidazole Moieties
The functional groups of 2-(1H-Imidazol-1-yl)aniline allow for a variety of cycloaddition and condensation reactions, primarily involving the nucleophilic primary amino group.
Condensation Reactions: The primary amino group of the aniline moiety can readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). ijrpc.com This is a common transformation for primary amines and serves as a versatile first step for the synthesis of more complex derivatives. nih.gov For example, reaction with various aldehydes can yield a range of N-substituted imine products. These reactions are typically catalyzed by acid. Multi-component reactions involving anilines, aldehydes, and other reagents are also a well-established method for synthesizing diverse heterocyclic structures. rsc.orgresearchgate.net
Cycloaddition Reactions: The imidazole ring can participate in cycloaddition reactions, although it is less reactive than many other dienes or dipolarophiles. More commonly, derivatives such as 1H-imidazole N-oxides are used as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles. researchgate.net The aniline part of the molecule does not typically participate directly in cycloaddition reactions, but its derivatives (e.g., imines formed via condensation) can. Azomethine ylides generated from the condensation of amines can undergo [3+2] dipolar cycloadditions. nih.gov
Redox Chemistry of the Aniline and Imidazole Functional Groups
The aniline and imidazole moieties exhibit distinct redox behaviors.
Aniline Moiety: The aniline functional group is susceptible to oxidation. The oxidation of aniline can be complex, often leading to a mixture of products, including colored polymeric materials (polyaniline). The oxidation potential is relatively low, making it easily oxidized by common chemical oxidants or electrochemically. Cobalt complexes with ligands structurally similar to 2-(1H-imidazol-1-yl)aniline have been shown to catalyze the oxidative coupling of other aminophenols, suggesting that the aniline moiety is a primary site for redox activity. researchgate.net
Imidazole Moiety: The imidazole ring is generally a robust aromatic system that is resistant to oxidation and reduction under mild conditions. However, specialized imidazole derivatives can be designed to participate in reversible redox cycles. For instance, studies on imidazole-2-thione-fused 1,4-diphosphinines have demonstrated a reversible two-electron oxidation/reduction cycle centered on the phosphorus atoms but involving the extended π-system of the heterocycle. nih.gov While the imidazole ring in the title compound is not expected to be highly redox-active itself, it can electronically influence the redox properties of the aniline ring.
Reaction Mechanisms of Derivative Formation
The formation of derivatives from this compound often proceeds through well-understood reaction mechanisms involving its key functional groups.
Mechanism of Imine Formation (Condensation): A primary example is the acid-catalyzed condensation with an aldehyde to form a Schiff base.
Protonation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the aniline's amino group attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, turning it into a good leaving group (H₂O).
Elimination: The lone pair on the nitrogen helps to expel the water molecule, forming a double bond between the carbon and nitrogen.
Deprotonation: The resulting iminium ion is deprotonated by a base (e.g., water) to yield the final neutral imine product and regenerate the acid catalyst. nih.gov
Mechanism of Electrophilic Bromination (on the free base):
Electrophile Formation: Molecular bromine (Br₂) is polarized by the electron-rich aniline ring.
Nucleophilic Attack: The π-electrons of the aniline ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized over the ring and the amino group, with resonance structures showing the charge at the ortho and para positions.
Deprotonation: A weak base removes a proton from the carbon atom that bears the bromine, restoring the aromaticity of the ring and yielding the brominated aniline product. byjus.com
The specific mechanisms for derivative formation are dictated by the choice of reagents and reaction conditions, which control the reactivity of the nucleophilic amino group and the electron density of the aromatic systems. rsc.orgnih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(1H-Imidazol-1-yl)aniline |
| Aniline |
| Imidazole |
| (1H-Imidazol-1-yl)acetic acid |
| 4-(1H-benzo[d]imidazol-2-yl)aniline |
| 1H-imidazole N-oxides |
| Imidazole-2-thione |
Coordination Chemistry of 2 1h Imidazol 1 Yl Aniline Hydrochloride As a Ligand
Design and Synthesis of Metal Complexes Featuring 2-(1H-Imidazol-1-yl)aniline Ligands
The synthesis of metal complexes with 2-(1H-Imidazol-1-yl)aniline typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. Common metal precursors include chlorides, nitrates, or acetates of divalent transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II).
The general synthetic procedure consists of dissolving the 2-(1H-Imidazol-1-yl)aniline hydrochloride ligand in a solvent like ethanol or methanol. As the ligand is in its hydrochloride salt form, a base is often added to the solution to deprotonate the anilinium ion, thereby making the lone pair of electrons on the aniline (B41778) nitrogen available for coordination. A stoichiometric amount of the chosen metal salt, dissolved in the same solvent, is then added to the ligand solution. The reaction mixture is typically heated under reflux for several hours to ensure the completion of the complexation reaction. nih.gov Upon cooling the mixture to room temperature, the resulting metal complex often precipitates out of the solution. The solid product is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under a vacuum. researchgate.net
The stoichiometry of the reactants (metal-to-ligand ratio) is a critical parameter that can be adjusted to control the final structure of the complex. For instance, a 1:1 or 1:2 metal-to-ligand ratio is often employed to synthesize mononuclear complexes. researchgate.netresearchgate.net
Coordination Modes and Binding Sites (N-donor characteristics)
2-(1H-Imidazol-1-yl)aniline possesses two distinct nitrogen atoms that can act as Lewis bases and coordinate to a metal center: the sp²-hybridized tertiary nitrogen (N3) of the imidazole (B134444) ring and the sp³-hybridized nitrogen of the primary amine group (-NH₂) on the aniline ring. This structural feature allows for several possible coordination modes.
Bidentate N,N'-Chelation: The most common coordination mode for this ligand is as a bidentate chelator. It uses both the imidazole N3 and the aniline nitrogen atoms to bind to a single metal ion. This forms a highly stable five-membered chelate ring, a thermodynamically favorable arrangement. The formation of such chelates has been confirmed through structural analysis of complexes with analogous ligands, such as 2-(1H-benzimidazol-2-yl)aniline, which demonstrates a distorted tetrahedral geometry around a zinc(II) center via bidentate coordination. nih.gov
Monodentate Coordination: Under certain conditions, such as in the presence of sterically demanding co-ligands or with specific metal-to-ligand ratios, the ligand may coordinate in a monodentate fashion. In this mode, it binds to the metal center through only one of the nitrogen atoms, typically the more sterically accessible and electronically favorable imidazole nitrogen. researchgate.net
Bridging Coordination: The ligand can also act as a bridging ligand, connecting two or more metal centers. This can occur if the imidazole and aniline nitrogen atoms bind to different metal ions, leading to the formation of polynuclear complexes or extended one-, two-, or three-dimensional coordination polymers. Imidazole-based ligands are well-known for their ability to form such bridged structures. aip.orgresearchgate.net
Spectroscopic Characterization of Metal Chelates (e.g., UV-Vis, EPR, Magnetic Susceptibility)
The formation and structure of metal complexes of 2-(1H-Imidazol-1-yl)aniline are typically elucidated using a combination of spectroscopic techniques and magnetic measurements.
Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for N-H stretching of the aniline group are observed. Upon coordination to a metal ion, the frequency of these vibrations typically shifts to a lower wavenumber, indicating the involvement of the amino group in bonding. Similarly, changes in the stretching vibrations of the C=N and C=C bonds within the imidazole ring are indicative of its coordination to the metal center. Furthermore, the appearance of new, low-frequency bands (typically in the 400–600 cm⁻¹ range) can be assigned to the M-N stretching vibrations, providing direct evidence of coordination. aip.org
Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes provide valuable information about the coordination geometry around the central metal ion. The spectra typically display intense bands in the UV region, which are attributed to π→π* and n→π* electronic transitions within the ligand, and weaker bands in the visible region, corresponding to d-d transitions of the metal electrons. The energy and number of these d-d bands are characteristic of the metal ion's d-orbital splitting, which is determined by the geometry of the complex (e.g., octahedral or tetrahedral). researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying complexes containing paramagnetic metal ions, such as Cu(II). The EPR spectrum provides detailed information about the electronic environment of the unpaired electron. The g-values (g∥ and g⊥) obtained from the spectrum can help to determine the symmetry of the coordination sphere and provide insights into the nature of the metal-ligand bonds. nih.gov
Magnetic Susceptibility: Measuring the magnetic moment of a complex at room temperature allows for the determination of the number of unpaired electrons on the metal ion. This information is crucial for deducing the metal's oxidation state and the geometry of the complex. For example, a magnetic moment of approximately 1.73 B.M. is characteristic of a one-unpaired electron system, typical for Cu(II) complexes, while Ni(II) complexes may be diamagnetic (square planar) or have moments in the range of 2.8–3.5 B.M. (octahedral). researchgate.net
Table 1: Expected Spectroscopic and Magnetic Properties for Hypothetical Divalent Metal Complexes with 2-(1H-Imidazol-1-yl)aniline (L).
| Complex Formula | Expected Geometry | Magnetic Moment (μ_eff, B.M.) | Key UV-Vis Bands |
|---|---|---|---|
[Co(L)₂Cl₂] |
Tetrahedral | 4.2 - 4.8 | d-d transitions in the visible region |
[Ni(L)₂Cl₂] |
Octahedral | 2.8 - 3.5 | Multiple d-d transitions in the visible/near-IR |
[Cu(L)₂Cl₂] |
Distorted Octahedral | 1.7 - 2.2 | Broad d-d transition in the visible region |
[Zn(L)₂Cl₂] |
Tetrahedral | Diamagnetic | Ligand-based transitions only |
Note: Data are generalized based on typical values for analogous N-donor ligand complexes.
Electrochemical Behavior of Metal Complexes
Cyclic voltammetry (CV) is a key technique used to investigate the redox properties of metal complexes featuring 2-(1H-Imidazol-1-yl)aniline ligands. CV experiments are typically performed in a non-aqueous solvent, such as dimethylformamide (DMF), containing a supporting electrolyte to ensure conductivity. nih.govespublisher.com
The resulting voltammogram can reveal the oxidation and reduction potentials of the metal center within the complex. The coordination of the ligand to the metal ion influences the electron density at the metal center, which in turn shifts the redox potentials compared to the free (solvated) metal ion. This shift provides insight into the relative stabilization of different oxidation states (e.g., M(II) vs. M(III)) by the ligand framework.
The analysis of the CV data, including the peak potentials (Epa and Epc) and the ratio of anodic to cathodic peak currents (ipa/ipc), helps to determine the nature of the redox processes. These processes can be reversible, quasi-reversible, or irreversible, providing information on the stability of the complex upon electron transfer. rasayanjournal.co.inresearchgate.net For many first-row transition metal complexes with N-donor ligands, quasi-reversible one-electron transfer processes corresponding to the M(II)/M(III) or M(II)/M(I) couple are commonly observed. srce.hr
Structural Diversity of Metal-Ligand Frameworks
The ability of the 2-(1H-Imidazol-1-yl)aniline ligand to adopt various coordination modes allows for the construction of a wide array of metal-ligand frameworks with diverse structural dimensionalities.
Coordination Polymers (1D, 2D, 3D): If the ligand functions as a bridging linker, it can connect multiple metal centers to form extended, ordered structures known as coordination polymers or metal-organic frameworks (MOFs). The specific architecture of the resulting framework—whether it is a 1D chain, a 2D layer, or a 3D network—is influenced by several factors. These include the coordination geometry preference of the metal ion, the flexibility of the ligand, the metal-to-ligand ratio, the nature of the counter-ion, and the solvent system used during synthesis. researchgate.netmdpi.com The imidazole moiety, in particular, is a well-established building block in the design of porous MOFs. researchgate.netnih.gov This structural diversity makes these complexes interesting candidates for applications in areas such as gas storage, separation, and heterogeneous catalysis.
Applications in Advanced Materials and Chemical Synthesis
Role as a Chemical Building Block for Complex Molecules
2-(1H-Imidazol-1-yl)aniline hydrochloride serves as a significant precursor and structural scaffold in the synthesis of a variety of complex organic molecules. The presence of both an aromatic amine and an imidazole (B134444) ring provides multiple reaction pathways for constructing larger, more elaborate structures.
The aniline (B41778) and imidazole moieties within 2-(1H-Imidazol-1-yl)aniline are fundamental components in the synthesis of various heterocyclic compounds. The amino group on the aniline ring can readily undergo condensation reactions with carbonyl compounds to form Schiff bases, which are versatile intermediates for the synthesis of other heterocycles. For instance, reactions with dicarbonyl compounds can lead to the formation of new heterocyclic rings fused to the aniline backbone.
Furthermore, the imidazole ring itself can be a reactive component. While generally stable and aromatic, the nitrogen atoms can be alkylated or acylated, and the carbon atoms of the ring can participate in certain electrophilic substitution reactions under specific conditions. This allows for the elaboration of the imidazole portion of the molecule, leading to the creation of diverse and complex heterocyclic systems. The synthesis of various imidazole-containing heterocyclic compounds often starts from precursors that can be readily prepared from simpler building blocks like 2-(1H-Imidazol-1-yl)aniline iglobaljournal.comnih.gov. For example, substituted imidazoles can be synthesized through multi-component reactions involving an aldehyde, an amine (such as the aniline part of the target molecule), and other reagents tandfonline.comnih.gov.
The aniline substructure is a common starting point in drug discovery, although it can sometimes lead to toxic metabolites umich.edu. The unique substitution pattern of 2-(1H-Imidazol-1-yl)aniline offers a pre-functionalized scaffold that can be modified to create libraries of compounds for biological screening. For instance, the amino group can be acylated or alkylated to introduce new functional groups, while the imidazole ring can be modified to fine-tune the electronic and steric properties of the molecule researchgate.netnih.gov. This modular approach allows for the systematic exploration of chemical space around the core 2-(1H-Imidazol-1-yl)aniline scaffold.
Integration into Polymeric Materials and Macromolecules
The incorporation of this compound into polymeric structures can impart desirable electronic, thermal, and chemical properties to the resulting materials. The aniline moiety is a well-known monomer for the synthesis of polyaniline (PANI), a conducting polymer with a wide range of applications.
By copolymerizing aniline with derivatives such as 2-(1H-Imidazol-1-yl)aniline, it is possible to create new polymers with modified properties urfu.runih.govresearchgate.net. The imidazole side groups can influence the polymer's solubility, processability, and electrochemical behavior. For example, the basic nitrogen atoms in the imidazole ring can interact with protons or metal ions, providing sites for doping or coordination, which can in turn affect the polymer's conductivity and sensor capabilities.
Furthermore, the imidazole group can act as a ligand for metal catalysts, allowing for the synthesis of metallopolymers with interesting catalytic or electronic properties. The ability to functionalize the polymer backbone with these versatile heterocyclic units opens up possibilities for creating materials for applications in sensors, catalysis, and electronic devices.
Use in Optoelectronic Materials (e.g., OLEDs)
Imidazole derivatives are widely recognized for their utility in optoelectronic materials, particularly in organic light-emitting diodes (OLEDs) tandfonline.combeilstein-journals.orgbeilstein-journals.org. The electron-deficient nature of the imidazole ring makes it a good electron-transporting moiety, which is a crucial component in OLED device architecture tandfonline.com. When combined with an electron-donating group, such as the aniline in 2-(1H-Imidazol-1-yl)aniline, a donor-acceptor (D-A) type structure can be formed.
These D-A molecules often exhibit interesting photophysical properties, including tunable fluorescence and charge-transfer characteristics, which are essential for efficient light emission in OLEDs. The specific compound 2-(1H-Imidazol-1-yl)aniline can be considered a building block for more complex molecules designed for use as emitters or host materials in the emissive layer of an OLED. For instance, carbazole-imidazole derivatives have been successfully used in deep-blue OLEDs nih.govmdpi.com. The combination of a hole-transporting unit (like carbazole or a derivative of aniline) and an electron-transporting unit (imidazole) within the same molecule can lead to balanced charge injection and transport, resulting in improved device performance chinesechemsoc.org.
| Compound Type | Role in OLED | Key Properties | Reference |
| Imidazole Derivatives | Emitter, Host, Electron-Transporting Material | Strong electron-withdrawing properties, good thermal stability | tandfonline.com |
| Carbazole-π-Imidazole Derivatives | Blue Emitter | Bipolar charge transport, deep-blue emission | nih.gov |
| Pyrene[4,5-d]imidazole Derivatives | Blue Emitter | High efficiency, low efficiency roll-off | chinesechemsoc.org |
Crystal Engineering and Supramolecular Assembly
The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties. This is achieved by controlling the intermolecular interactions between molecules. This compound possesses several functional groups capable of participating in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and ion-pairing.
The protonated amine group and the chloride counter-ion can form strong hydrogen bonds, while the aromatic phenyl and imidazole rings can engage in π-π stacking interactions. The nitrogen atoms of the imidazole ring can also act as hydrogen bond acceptors. These multiple interaction sites allow for the formation of complex and predictable supramolecular architectures in the solid state nih.gov. The study of how these interactions direct the self-assembly of molecules into well-defined crystalline lattices is a key aspect of crystal engineering. By understanding and controlling these interactions, it may be possible to design materials with specific physical properties, such as tailored solubility, melting point, or even solid-state fluorescence.
Application in Electrochemical Sensors
The electrochemical properties of this compound make it a candidate for use in the development of electrochemical sensors. The aniline moiety can be electropolymerized to form a conducting polymer film on an electrode surface. The resulting polyaniline derivative, functionalized with imidazole groups, can then be used as a sensing material.
The imidazole units within the polymer matrix can act as recognition sites for specific analytes. For example, the nitrogen atoms of the imidazole ring can coordinate with metal ions, providing a basis for the detection of heavy metals researchgate.net. An electrochemical sensor based on an imidazole-functionalized polyaniline has been developed for the detection of lead ions researchgate.net. The binding of the target analyte to the imidazole sites can cause a measurable change in the electrochemical properties of the polymer film, such as its conductivity or redox potential, which can be correlated to the concentration of the analyte.
Furthermore, ferrocenyl-imidazole systems have been explored as anion recognition molecules, suggesting that imidazole-containing compounds can be tailored for sensing a variety of chemical species mdpi.com. The versatility of the imidazole ring in binding to different analytes, combined with the robust and conductive nature of a polyaniline backbone, offers a promising platform for the design of novel electrochemical sensors nih.gov.
Structure Property Relationships Beyond Biological Activity
Influence of Substitution Patterns on Molecular Conformation
Substituents on either the aniline (B41778) or imidazole (B134444) ring can significantly alter the preferred molecular conformation. The introduction of bulky groups at the positions ortho to the interconnecting C-N bond would likely increase the dihedral angle due to steric repulsion. Conversely, substituents that can participate in intramolecular hydrogen bonding could favor a more planar conformation.
Computational studies on related imidazole-containing amino acids have demonstrated that both tautomeric forms and pH can induce conformational switches. nih.govresearchgate.netnih.gov Similarly, for 2-(1H-imidazol-1-yl)aniline, the protonation state (as in the hydrochloride salt) and the presence of various substituents would be expected to influence the conformational landscape. The table below illustrates the predicted effects of different substituent types on the molecular conformation.
| Substituent Position | Substituent Type | Predicted Effect on Dihedral Angle | Rationale |
|---|---|---|---|
| Aniline ring (ortho to imidazole) | Bulky alkyl group | Increase | Steric hindrance between the substituent and the imidazole ring. |
| Aniline ring (para to imidazole) | Electron-donating group | Minor change | Primarily electronic effects with minimal steric impact on the C-N bond rotation. |
| Imidazole ring (adjacent to aniline) | Small polar group | Decrease | Potential for intramolecular hydrogen bonding with the aniline amino group. |
Electronic Effects of Substituents on Aromaticity and Reactivity
Electron-donating substituents on the aniline ring, such as methoxy or methyl groups, would increase the electron density of the phenyl ring, enhancing its reactivity towards electrophilic aromatic substitution. acs.org Conversely, electron-withdrawing groups, like nitro or cyano groups, would decrease the electron density, deactivating the ring towards electrophiles but potentially making it more susceptible to nucleophilic attack. acs.org
On the imidazole ring, substituents can also tune the electronic properties. The imidazole moiety itself is known to be reactive towards electrophiles. quora.com The presence of electron-withdrawing groups on the imidazole ring could diminish this reactivity. The electronic interplay between the two rings is crucial. For instance, the electron-donating amino group of the aniline ring can influence the aromaticity and reactivity of the attached imidazole ring.
The following table summarizes the expected electronic effects of various substituents on the aromaticity and reactivity of 2-(1H-imidazol-1-yl)aniline.
| Substituent | Position | Effect on Aniline Ring Reactivity (towards Electrophiles) | Effect on Imidazole Ring Reactivity (towards Electrophiles) |
|---|---|---|---|
| -OCH₃ | para- on aniline | Increase | Increase (due to overall increased electron density) |
| -NO₂ | para- on aniline | Decrease | Decrease (due to overall decreased electron density) |
| -CF₃ | meta- on imidazole | Decrease | Significant Decrease |
Steric Hindrance and its Impact on Synthetic Accessibility and Molecular Geometry
The synthesis of 2-(1H-imidazol-1-yl)aniline and its derivatives can be influenced by steric hindrance, particularly when introducing bulky substituents in close proximity to the linkage between the two rings. The ortho-position of the aniline ring is sterically encumbered by the adjacent imidazole group. This can pose challenges for synthetic transformations that are sensitive to steric bulk.
For example, the synthesis of sterically crowded anilines often requires specialized synthetic routes to overcome the low reactivity of sterically hindered positions. researchgate.netsemanticscholar.org Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, are a common method for forming aryl-heterocycle bonds. However, the efficiency of these reactions can be significantly diminished when coupling sterically hindered partners. nih.gov The synthesis of derivatives of 2-(1H-imidazol-1-yl)aniline with bulky groups at the ortho-position of the aniline or on the C2 or C5 positions of the imidazole ring would likely require optimized reaction conditions or alternative synthetic strategies to achieve reasonable yields.
From a molecular geometry perspective, significant steric hindrance will force a larger dihedral angle between the aniline and imidazole rings, as discussed in section 8.1. This twisting of the molecular structure can impact the electronic conjugation between the two ring systems, thereby altering the spectroscopic and electronic properties of the molecule. The table below outlines the potential impact of steric hindrance on the synthesis and geometry of substituted 2-(1H-imidazol-1-yl)anilines.
| Position of Bulky Substituent | Impact on Synthetic Accessibility | Predicted Impact on Molecular Geometry |
|---|---|---|
| ortho- on aniline ring | High (may require specialized coupling conditions) | Significant increase in the dihedral angle between rings. |
| meta- on aniline ring | Low | Minimal change in the dihedral angle. |
| C2 of imidazole ring | Moderate to High (depending on the synthetic route) | Significant increase in the dihedral angle between rings. |
Solvation Effects on Molecular Structure and Spectroscopic Signatures
The solvent environment can have a profound effect on the molecular structure and spectroscopic properties of 2-(1H-imidazol-1-yl)aniline hydrochloride. As a hydrochloride salt, the compound is ionic and will exhibit greater solubility in polar solvents. The interactions between the solute and solvent molecules, such as hydrogen bonding and dipole-dipole interactions, can influence both the conformation of the molecule and its spectroscopic signatures (e.g., NMR and UV-Vis spectra).
In protic solvents, such as water or alcohols, the hydrochloride salt will be well-solvated. The amino group and the imidazole ring nitrogens can act as hydrogen bond donors and acceptors, respectively. These interactions can stabilize certain conformations and influence the electronic distribution within the molecule.
The chemical shifts in NMR spectroscopy are sensitive to the solvent environment. For imidazolium-based ionic liquids, it has been shown that ¹H NMR chemical shifts vary significantly with the solvent due to hydrogen bonding interactions. researchgate.net Similarly, for this compound, changes in solvent are expected to alter the chemical shifts of the protons on both the aniline and imidazole rings.
The UV-Vis absorption spectrum of the compound is also likely to be influenced by the solvent polarity, a phenomenon known as solvatochromism. The position, intensity, and shape of the absorption bands can shift depending on the differential solvation of the ground and excited electronic states. For related compounds, a shift to longer wavelengths (bathochromic shift) is often observed with increasing solvent polarity.
The following table provides a qualitative prediction of the solvation effects on the spectroscopic properties of this compound.
| Solvent Type | Predicted Effect on ¹H NMR Spectrum | Predicted Effect on UV-Vis Spectrum |
|---|---|---|
| Polar Protic (e.g., Methanol) | Significant changes in chemical shifts of NH₂ and imidazole protons due to hydrogen bonding. | Potential for a bathochromic (red) shift compared to nonpolar solvents. |
| Polar Aprotic (e.g., DMSO) | Changes in chemical shifts due to dipole-dipole interactions. | Intermediate spectral shifts. |
| Nonpolar (e.g., Chloroform) | Less significant changes in chemical shifts, reflecting weaker solute-solvent interactions. | Hypsochromic (blue) shift compared to polar solvents. |
Future Research Directions and Outlook for 2 1h Imidazol 1 Yl Aniline Hydrochloride
The landscape of chemical research is one of continuous evolution, and for a compound as promising as 2-(1H-Imidazol-1-yl)aniline hydrochloride, the future holds a multitude of exciting research avenues. The unique arrangement of an aniline (B41778) moiety linked to an imidazole (B134444) ring suggests a rich potential for applications spanning materials science, catalysis, and medicinal chemistry. The following sections outline key areas where future research efforts could unlock the full potential of this compound and its derivatives.
Q & A
Q. What are the optimal synthetic routes for 2-(1H-Imidazol-1-yl)aniline hydrochloride, and what reaction conditions ensure high yield?
The synthesis typically involves a two-step process:
N-Alkylation of imidazole : React aniline derivatives with imidazole using a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) to form 2-(1H-imidazol-1-yl)aniline .
Salt formation : Treat the free base with concentrated HCl to yield the hydrochloride salt, enhancing solubility .
Critical parameters :
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
- FTIR : Confirm functional groups (e.g., N-H stretch at 3300 cm⁻¹, aromatic C=C at 1600 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆) shows characteristic imidazole protons at δ 7.5–8.0 ppm and aniline protons at δ 6.8–7.2 ppm .
- Elemental analysis : Verify C, H, N, and Cl content (theoretical: C 54.6%, H 4.6%, N 21.2%, Cl 17.9%) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Highly soluble in water (≥50 mg/mL) due to the hydrochloride salt. Moderately soluble in DMSO and methanol .
- Stability :
Advanced Research Questions
Q. How does this compound interact with biological targets, and what mechanisms underlie its bioactivity?
- Enzyme inhibition : The imidazole ring chelates metal ions in enzymes (e.g., cytochrome P450), while the aniline moiety participates in π-π stacking with aromatic residues in kinase active sites .
- Case study : Inhibits EGFR kinase (IC₅₀ = 1.2 µM) by binding to the ATP pocket, as shown via molecular docking .
- Cellular assays : Reduces proliferation in HeLa cells (EC₅₀ = 5 µM) via apoptosis induction .
Q. What computational strategies are effective in predicting the reactivity and binding affinity of this compound?
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model ligand-protein interactions over 100 ns trajectories .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap = 4.1 eV) to predict electrophilic attack sites .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the aniline ring) with inhibitory potency .
Q. How do structural modifications (e.g., halogenation or alkylation) alter the compound’s properties and bioactivity?
-
Halogenation : Adding fluorine at the 4-position (as in 3-Fluoro-4-(1H-imidazol-1-yl)aniline dihydrochloride) increases metabolic stability (t₁/₂ = 8.7 h vs. 2.1 h for parent compound) .
-
Alkylation : Methylation of the imidazole nitrogen (e.g., 1-Methyl-1H-imidazol-2-yl derivatives) reduces aqueous solubility but enhances blood-brain barrier penetration (logP = 1.8 vs. 0.5) .
-
Data table :
Modification Solubility (mg/mL) IC₅₀ (EGFR kinase) logP Parent compound 50 1.2 µM 0.5 4-Fluoro derivative 42 0.8 µM 0.9 1-Methyl derivative 30 2.5 µM 1.8
Q. What contradictions exist in reported data, and how can researchers resolve them?
- Synthetic yields : Reported yields range from 70% (room-temperature alkylation) to 90% (microwave-assisted synthesis). Resolution: Optimize catalyst loading (e.g., 10 mol% FeCl₃) and reaction time (4–6 h) .
- Biological activity : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration). Standardize protocols using validated kits (e.g., Kinase-Glo) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
